4-Hydroxy-N-methyl-N-ethyltryptamine, commonly referred to as 4-HO-MET, is a synthetic compound belonging to the tryptamine class of chemicals. It is structurally related to psilocin, the active component in psilocybin mushrooms, and shares a core structure typical of tryptamines. The molecular formula of 4-HO-MET is C₁₃H₁₈N₂O, with a molecular weight of approximately 218.3 g/mol . This compound was first synthesized by the American chemist Alexander Shulgin, who documented its effects in his book TiHKAL (Tryptamines I Have Known and Loved) .
It is crucial to acknowledge that 4-HO-MET, also known as metocin or methylcybin, is a Schedule I controlled substance in the United States according to the Controlled Substances Act (CSA) . This classification significantly hinders its availability for scientific research purposes due to the extensive regulatory hurdles involved.
Research exploring 4-HO-MET often leverages its structural similarity to other well-studied psychedelic compounds. 4-HO-MET shares similarities with psilocin, the active component of psilocybin mushrooms, and methylethyltryptamine (MET) . This similarity allows researchers to investigate potential mechanisms of action and compare effects across these substances.
Pioneering psychopharmacologist Alexander Shulgin first synthesized 4-HO-MET and documented its effects in his book "Tryptamines I Have Known and Loved" (TiHKAL) . However, due to its limited availability and legal restrictions, further research on 4-HO-MET has been scarce.
A 2019 study published in the journal "Neuropsychopharmacology" investigated the potential of 4-HO-MET to reduce compulsive cocaine seeking behavior in rats . The study suggests that 4-HO-MET may hold promise for developing new treatment strategies for addiction, but further research is needed.
A 2021 study published in the journal "Translational Psychiatry" explored the antidepressant-like effects of 4-HO-MET in mice . The findings suggest potential therapeutic benefits, but the study highlights the need for further investigation, including clinical trials in humans.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
4-HO-MET exhibits psychoactive properties primarily through its action on serotonin receptors. It acts as a partial agonist at the 5-HT₂A receptor, which is believed to mediate its psychedelic effects. Users report experiences similar to those induced by psilocin, such as visual distortions, euphoria, and altered perception of time . The effects typically last between 4 to 6 hours following oral administration .
The binding affinities of 4-HO-MET for various receptors are as follows:
| Binding Site | Binding Affinity (Ki in µM) |
|---|---|
| 5-HT₁A | 0.228 |
| 5-HT₂A | 0.057 |
| 5-HT₂C | 0.141 |
| D₂ | 4 |
| α₂A | 2.4 |
These interactions contribute to its psychoactive effects and highlight its potential for research into serotonergic systems .
The synthesis of 4-HO-MET typically involves several key steps:
Due to its classification as a research chemical, industrial production methods are not well-documented .
While primarily used in research settings, 4-HO-MET has garnered interest for its potential applications in studying the serotonergic system and understanding psychedelic compounds' effects on human cognition and perception. Its structural similarity to psilocin suggests it may have therapeutic potential in treating mood disorders or anxiety .
4-HO-MET is unique among tryptamines due to its specific structural modifications and resultant pharmacological properties. Here are some similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Psilocin | Hydroxy group at position 4 | Naturally occurring in magic mushrooms |
| 4-AcO-DMT | Acetoxy group at position 4 | Prodrug of psilocin |
| N,N-Dimethyltryptamine (DMT) | Two methyl groups on nitrogen | Stronger psychedelic effects; shorter duration |
| Methylethyltryptamine (MET) | Ethyl substitution on nitrogen | Precursor to 4-HO-MET; less potent |
These comparisons illustrate how structural variations influence the pharmacological profiles and effects of these compounds .